2-Chlorobenzo[d]oxazol-4-ol
Description
2-Chlorobenzo[d]oxazol-4-ol (CAS: 950644-37-8) is a benzoxazole derivative featuring a chlorine atom at position 2 and a hydroxyl group at position 4 of the fused heterocyclic ring. This compound is structurally characterized by its molecular formula C₇H₄ClNO₂ and is commonly utilized as a pharmaceutical intermediate and chemical reagent due to its reactivity in synthesis . Its purity is typically reported at 98%, with applications spanning drug discovery and development, particularly in constructing complex heterocyclic frameworks . The hydroxyl group at position 4 enhances polarity, influencing solubility and hydrogen-bonding capabilities, while the chlorine substituent modulates electronic effects, impacting reactivity in cross-coupling or substitution reactions .
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4ClNO2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H |
InChI Key |
DZQSYTSVFVAZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol derivatives. One common method is the reaction of 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxyl-substituted derivatives.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the oxazole ring, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Major Products:
Substitution: Hydroxyl-substituted benzoxazole derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Reduced benzoxazole derivatives.
Scientific Research Applications
2-Chlorobenzo[d]oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-4-ol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
2-Chlorobenzo[d]oxazol-5-ol (CAS: 950644-38-9): Shares the same molecular formula (C₇H₄ClNO₂) but differs in the hydroxyl group’s position (5 vs. 4).
4-Chlorobenzo[d]oxazole-2-thiol (CAS: 1062320-24-4): Molecular formula C₇H₄ClNOS, with a thiol (-SH) group at position 2 and chlorine at position 4. The thiol group introduces distinct reactivity, such as participation in disulfide bond formation or metal coordination, differentiating it from the hydroxyl-containing analogs .
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one :
- A ketone-containing derivative with bulky benzhydryl groups at positions 3 and 5.
- The steric hindrance from benzhydryl substituents reduces reactivity in nucleophilic reactions compared to simpler analogs, making it suitable for selective transformations .
Physicochemical Properties
Biological Activity
2-Chlorobenzo[d]oxazol-4-ol is a compound within the benzoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, drawing from a variety of research findings.
- Molecular Formula : C7H5ClN2O
- Molecular Weight : 182.61 g/mol
- Structure : The compound features a chlorinated benzoxazole ring, which contributes to its unique chemical properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, a study demonstrated that modifications to the benzoxazole structure can enhance binding affinity to bacterial targets, thus increasing antimicrobial efficacy.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. A notable study highlighted its effectiveness against resistant cancer cell lines, suggesting that it may circumvent common resistance mechanisms .
Acetylcholinesterase Inhibition
Recent research has explored the role of this compound as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in regulating neurotransmitter levels in the brain, and its inhibition is a therapeutic target for conditions like Alzheimer's disease. The compound showed promising inhibitory activity with an IC50 value indicating effective concentration levels necessary for inhibition .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. Common methods include:
- Condensation Reactions : Combining appropriate anilines with ortho-hydroxybenzaldehydes.
- Cyclization Techniques : Utilizing chlorinated precursors to form the oxazole ring through cyclization reactions.
These synthetic routes not only yield the desired compound but also allow for further modifications to enhance biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on structural modifications made during synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Investigation of Anticancer Effects
In a study focusing on cancer treatment, this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation effectively.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| HeLa (cervical cancer) | 8.5 | Cell cycle arrest |
| A549 (lung cancer) | 6.3 | Inhibition of PI3K/Akt pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
